molecular formula C27H38O7 B1247091 Oudemansin L

Oudemansin L

Cat. No.: B1247091
M. Wt: 474.6 g/mol
InChI Key: FEXWXCMGNYKWHN-AWQCUNJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oudemansin L is a natural product found in Favolaschia pustulosa with data available.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Oudemansin L and related compounds demonstrate notable antimicrobial activities. For example, compounds isolated from the mushroom Xerula sp., including oudemansins, showed antimalarial, antifungal, and antibacterial activities. These compounds exhibited low cytotoxicity against both cancerous and non-cancerous cells, highlighting their potential as antimicrobial agents (Sadorn et al., 2016).

Synthesis and Industrial Research

Research into the synthesis of this compound and related compounds has been driven by their potential industrial applications. The discovery of oudemansin A, possessing a -methoxyacrylate moiety, has attracted significant attention from industrial research groups. This interest stems from the potential of this compound and related compounds in creating new fungicides and related products (Kim et al., 2006).

Biological Control

This compound and similar compounds are also studied for their potential in biological control. For instance, the effects of various compounds on the life cycle development and fecundity of certain predatory mites, such as Amblyseius cucumeris, have been explored. This research is crucial for integrated pest management programs, especially in understanding the impact of these compounds on non-target arthropods and beneficial predators (Cheng et al., 2018).

Antimalarial Properties

Studies have highlighted the potent antimalarial properties of oudemansins and related compounds. Isolated compounds from basidiomycete fungi exhibited moderate to strong antimalarial activity with relatively low cytotoxicity. This suggests their potential use in developing new antimalarial drugs (Kornsakulkarn et al., 2020).

Properties

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

methyl (E,2E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-[3-[2-(2-methylbut-3-en-2-yloxy)propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]hex-5-enoate

InChI

InChI=1S/C27H38O7/c1-10-26(3,4)34-27(5,6)24-17-32-22-14-12-19(15-23(22)33-24)11-13-21(30-8)18(2)20(16-29-7)25(28)31-9/h10-16,18,21,24H,1,17H2,2-9H3/b13-11+,20-16+

InChI Key

FEXWXCMGNYKWHN-AWQCUNJJSA-N

Isomeric SMILES

CC(C(/C=C/C1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)/C(=C\OC)/C(=O)OC

Canonical SMILES

CC(C(C=CC1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC

Synonyms

oudemansin L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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